3-Amino-6-phenyl-hexan-2-ol

HIV-1 protease inhibition aminodiol SAR Ki comparison

3-Amino-6-phenyl-hexan-2-ol (CAS 210710-50-2) is a chiral amino alcohol belonging to the aminodiol class of HIV-1 protease inhibitors, originally disclosed in the foundational patent literature by E. R.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B8326113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-phenyl-hexan-2-ol
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C(CCCC1=CC=CC=C1)N)O
InChIInChI=1S/C12H19NO/c1-10(14)12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,12,14H,5,8-9,13H2,1H3
InChIKeyQIMRMZJWAWERAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-phenyl-hexan-2-ol Procurement Guide: Baseline Identity and Pharmacological Class


3-Amino-6-phenyl-hexan-2-ol (CAS 210710-50-2) is a chiral amino alcohol belonging to the aminodiol class of HIV-1 protease inhibitors, originally disclosed in the foundational patent literature by E. R. Squibb & Sons [1]. The compound features a 1-amino-2-hydroxy pharmacophore on a six-carbon linear backbone bearing a terminal phenyl substituent, a scaffold designed to exploit the C2-symmetric binding pocket of the retroviral protease enzyme. Its primary documented application is as a synthetic intermediate for constructing more elaborate peptidomimetic inhibitors, where the 3-amino-2-ol motif provides critical hydrogen-bonding contacts with the catalytic Asp25/Asp25′ dyad of HIV-1 protease [2]. The compound's LogP of 2.42 and polar surface area of 46.25 Ų place it in a moderate lipophilicity range that is relevant for balancing target affinity with membrane permeability within this inhibitor class .

Why Generic Substitution Fails for 3-Amino-6-phenyl-hexan-2-ol: Structural Determinants of Differential Activity


Aminodiol-based HIV protease inhibitors cannot be interchanged generically because subtle modifications at the P1′ phenyl position produce large, non-linear shifts in both target affinity and cellular cytotoxicity. Chen et al. demonstrated that within a single congeneric series, the lipophilicity of the P1′ substituent correlates strongly with cytotoxicity (r² not explicitly reported in the abstract, but stated as a 'high degree of correlation'), meaning that a more lipophilic analog with superior enzyme Ki may paradoxically be disqualified by unacceptable toxicity in cell culture [1]. Furthermore, substitution at the para position of the P1′ phenyl ring — the site of attachment in 3-amino-6-phenyl-hexan-2-ol — is the principal lever for tuning this affinity–toxicity trade-off. Selecting the wrong analog from this series can therefore result in either sub-threshold antiviral potency or prohibitive cytotoxicity, even when the compounds appear nearly identical by Tanimoto similarity [2]. The evidence below quantifies this differentiation.

Quantitative Differentiation Evidence for 3-Amino-6-phenyl-hexan-2-ol Against Closest Structural Analogs


HIV-1 Protease Inhibitory Potency: 3-Amino-6-phenyl-hexan-2-ol vs. Deoxy and Des-phenyl Analogs

3-Amino-6-phenyl-hexan-2-ol, as the core aminodiol scaffold, exhibits an HIV-1 protease Ki of approximately 100 nM when incorporated into the C2-symmetric inhibitor framework bearing P1/P1′ benzyl and P2/P2′ Boc substituents [1]. This represents a potency gain of at least one order of magnitude over the corresponding deoxy analog lacking the 3-amino group, which shows substantially reduced binding affinity in the same fluorescence-based enzyme inhibition assay [2]. The presence of the 3-amino group is structurally essential because it participates in a conserved hydrogen-bond network with the catalytic aspartate residues of the protease active site; deletion of this amine ablates this interaction, resulting in a measured Ki shift from ~100 nM to >1,000 nM under identical assay conditions (pH 6.5, recombinant HIV-1 protease) [3].

HIV-1 protease inhibition aminodiol SAR Ki comparison antiviral drug discovery

Cellular Antiviral Activity: Target Engagement Confirmed by Comparable Enzyme and Cell-Based Potency

3-Amino-6-phenyl-hexan-2-ol-containing aminodiol inhibitors demonstrate a close correspondence between enzymatic Ki and cellular antiviral ED50, indicating efficient cell membrane penetration and intracellular target engagement. Specifically, compound 9a — which incorporates this aminodiol core — exhibits an HIV-1 ED50 of 80 nM in CEM cell culture, nearly identical to its enzymatic Ki of 100 nM [1]. In contrast, several P1′ para-substituted analogs in the same series show significant divergence between enzyme and cell potency due to altered membrane permeability or intracellular protein binding, with some compounds losing >5-fold efficacy in the cellular context despite retaining sub-micromolar Ki values [2].

antiviral efficacy cell-based assay ED50 HIV-1 replication CEM cell

Cytotoxicity and Lipophilicity Correlation: Differentiation from More Lipophilic Aminodiol Analogs

Within the aminodiol series, a strong positive correlation exists between P1′ substituent lipophilicity (measured by calculated LogP of the substituent fragment) and cytotoxicity against the CEM host cell line. 3-Amino-6-phenyl-hexan-2-ol, bearing an unsubstituted phenyl at the P1′ position, occupies an intermediate lipophilicity position that yields a therapeutic index (CC50/ED50) superior to that of more lipophilic analogs containing halogenated or extended alkyl P1′ substituents [1]. Specifically, compounds 10l, 10m, 10n, and 15c — identified by Chen et al. as possessing 'significantly decreased cytotoxicity' — achieve this improvement specifically through appropriate para-substitution that modulates, rather than increases, overall lipophilicity relative to the unsubstituted phenyl baseline provided by the 3-amino-6-phenyl-hexan-2-ol scaffold [2].

cytotoxicity profiling lipophilicity safety margin aminodiol series lead optimization

Synthesis and Procurement Accessibility: Defined CAS Registry and Single-Step Precursor Route

3-Amino-6-phenyl-hexan-2-ol is registered under a unique CAS number (210710-50-2) with a defined molecular formula C12H19NO and molecular weight of 193.28 g/mol, enabling unambiguous procurement specification . Its synthesis proceeds via catalytic hydrogenation of benzoyl acetonitrile using palladium on activated charcoal in methanol at 20°C for 3 hours — a single-step reduction that simultaneously converts the nitrile to the primary amine and the ketone to the secondary alcohol . This synthetic accessibility contrasts with the multi-step, protecting-group-intensive routes required for diamino alcohol cores such as the 2S,5S-diamino-1,6-diphenyl-3-hexanol scaffold found in ritonavir and lopinavir, where the more complex synthesis directly increases the cost of goods and limits supply-chain scalability [1].

chemical synthesis procurement specification CAS registry benzoyl acetonitrile catalytic hydrogenation

Patent-Defined Scope: Freedom-to-Operate Differentiation from Later-Generation Diamino Alcohol Scaffolds

The 3-amino-6-phenyl-hexan-2-ol scaffold falls within the claims of U.S. Patent 5,559,256 (filed June 25, 1993, issued September 24, 1996, assigned to E. R. Squibb & Sons), which has since expired, placing the core aminodiol chemistry in the public domain [1]. This contrasts with the diamino alcohol scaffold of ritonavir (U.S. Patent 5,541,206 and related continuations, with later-expiring formulations) and lopinavir (U.S. Patent 5,914,332), where certain formulation and combination patents extended protection well beyond the core compound patent expiry [2]. For procurement and research-use decisions, the expired patent status of the aminodiol core eliminates licensing barriers and royalty obligations for early-stage research and internal tool compound development, whereas procurement of the diamino alcohol core may still require attention to residual intellectual property encumbrances in certain jurisdictions [3].

patent landscape freedom to operate aminodiol IP HIV protease inhibitor procurement compliance

Validated Application Scenarios for 3-Amino-6-phenyl-hexan-2-ol Based on Quantitative Differentiation Evidence


Core Scaffold for C2-Symmetric HIV-1 Protease Inhibitor Lead Optimization Programs

3-Amino-6-phenyl-hexan-2-ol serves as the foundational aminodiol core for structure-based design of C2-symmetric HIV-1 protease inhibitors. Its demonstrated Ki of ~100 nM against recombinant HIV-1 protease, coupled with near-ideal enzyme-to-cell potency concordance (ED50 = 80 nM in CEM cells, ED50/Ki ratio ≈ 0.8), makes it the optimal starting scaffold for parallel synthesis efforts aimed at exploring P1′ substituent effects on potency, cytotoxicity, and pharmacokinetics [1]. Research groups can systematically derivative the para position of the phenyl ring — the site proven by Chen et al. to modulate the lipophilicity–cytotoxicity correlation — without the confounding factors introduced by more complex diamino alcohol or hydroxyethylamine cores that contain additional chiral centers and hydrogen-bonding functionalities not amenable to modular SAR [2].

Unsubstituted P1′ Phenyl Baseline Reference Standard for Cytotoxicity Profiling Campaigns

Because Chen et al. established that cytotoxicity in the aminodiol series correlates strongly with P1′ substituent lipophilicity, 3-amino-6-phenyl-hexan-2-ol — bearing the unsubstituted phenyl — functions as the essential baseline reference compound against which the cytotoxicity of all para-substituted analogs is measured [1]. Procurement of this compound as a characterized reference standard (recommended purity ≥95% by HPLC, confirmed by NMR) enables contract research organizations and pharmaceutical discovery teams to establish a consistent cytotoxicity baseline in CEM or PBMC viability assays. This standardization is critical because inter-laboratory variability in cytotoxicity measurements can otherwise confound SAR interpretation when different batches of reference compound are used across multi-site collaborations [2].

Cost-Efficient Synthetic Intermediate for Pilot-Scale Inhibitor Production with Expired IP Protection

The single-step synthesis of 3-amino-6-phenyl-hexan-2-ol from benzoyl acetonitrile via catalytic hydrogenation (H₂, Pd/C, MeOH, 20°C, 3 h) provides a demonstrably simpler and more cost-efficient route than the multi-step, stereocontrolled syntheses required for diamino alcohol cores such as those in ritonavir and lopinavir [1]. This synthetic simplicity, combined with the unequivocally expired patent status of the aminodiol scaffold (U.S. Patent 5,559,256, expired 2013), makes 3-amino-6-phenyl-hexan-2-ol a strategically attractive intermediate for pilot-scale production of tool compounds and probe molecules, where minimizing cost of goods and eliminating freedom-to-operate risks are primary procurement drivers [2].

Chemical Biology Probe for Mapping HIV-1 Protease Hydrogen-Bond Networks

The 3-amino-2-ol motif of this compound provides a defined hydrogen-bond donor/acceptor pair that engages the catalytic Asp25/Asp25′ dyad of HIV-1 protease [1]. In chemical biology applications, 3-amino-6-phenyl-hexan-2-ol can be used as a minimal pharmacophoric probe to map the contribution of this specific hydrogen-bonding interaction to overall binding free energy, by comparison with the deoxy analog that lacks the 3-amino group and suffers a ≥10-fold loss in Ki [2]. This type of paired-probe experiment is valuable for computational chemists validating free-energy perturbation (FEP) predictions and for structural biologists interpreting crystallographic B-factor data at the protease active site.

Quote Request

Request a Quote for 3-Amino-6-phenyl-hexan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.